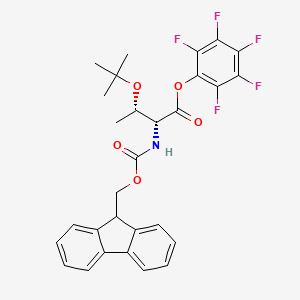

Fmoc-d-thr(tbu)-opfp

Description

Significance of Fmoc-D-Thr(tBu)-OPfp as a Building Block in Peptide Synthesis

The primary significance of Fmoc-D-Thr(tBu)-OPfp lies in its nature as a pre-activated and protected amino acid derivative, specifically designed for efficient incorporation into a growing peptide chain. chemimpex.com The strategic placement of three key chemical moieties defines its utility:

The Fmoc (9-fluorenylmethoxycarbonyl) group: This base-labile group protects the α-amino group of the D-threonine. Its removal is typically achieved using a mild base, such as piperidine (B6355638), which does not affect the acid-labile protecting groups on the side chain or the peptide's linkage to the solid support. csic.eschempep.com

The tBu (tert-butyl) group: This acid-labile group protects the hydroxyl (-OH) group on the side chain of D-threonine. The bulky tert-butyl ether prevents this hydroxyl group from participating in undesirable side reactions during peptide coupling. It is stable to the basic conditions used for Fmoc group removal but is readily cleaved with strong acids like trifluoroacetic acid (TFA) during the final deprotection step. csic.espeptide.com

The OPfp (pentafluorophenyl ester) group: This is an activating group attached to the carboxyl terminus of the amino acid. The five highly electronegative fluorine atoms on the phenyl ring make the pentafluorophenyl ester a very good leaving group, thus activating the carboxyl group for nucleophilic attack by the free amine of the growing peptide chain. bachem.com This pre-activation allows for a direct and efficient coupling reaction without the need for in-situ activating reagents. bachem.comrsc.org

The incorporation of a D-amino acid, in this case, D-threonine, is of particular importance. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation, leading to a longer biological half-life, a desirable property for many therapeutic peptides. chemimpex.com

Contextual Role as a Specialized Amino Acid Derivative within the Fmoc/tBu Strategy

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its use of milder reaction conditions compared to the older Boc/Bzl strategy. csic.esscielo.org.mx This strategy relies on an "orthogonal" protection scheme, where the temporary N-terminal protecting group (Fmoc) and the permanent side-chain protecting groups (like tBu) are removed by different chemical mechanisms, allowing for selective deprotection at each step of the synthesis. chempep.com

Within this framework, Fmoc-D-Thr(tBu)-OPfp serves as a highly efficient building block. The use of active esters like pentafluorophenyl esters is a well-established method for facilitating peptide bond formation. chempep.combachem.com These esters are stable enough to be isolated, purified, and stored, yet sufficiently reactive to ensure rapid and high-yielding coupling reactions. bachem.comcore.ac.uk The use of a pre-activated derivative like Fmoc-D-Thr(tBu)-OPfp can be particularly advantageous in several scenarios:

Difficult Couplings: For sterically hindered amino acids or during the synthesis of long or "difficult" peptide sequences, in-situ activation methods can sometimes be sluggish or lead to side reactions. The high reactivity of the OPfp ester can help to drive these challenging coupling reactions to completion. rsc.org

Automated Synthesis: In automated peptide synthesizers, the use of pre-activated esters can simplify the process by eliminating the need for a separate activation step within the synthetic cycle. bachem.com

Minimizing Racemization: The use of pre-formed active esters, such as OPfp esters, can reduce the risk of racemization, which is the loss of stereochemical integrity at the α-carbon of the amino acid. bachem.com This is a critical consideration for producing peptides with high optical purity.

In the synthesis of complex peptides, such as the therapeutic octreotide (B344500), derivatives of threonine like Fmoc-Thr(tBu)-OH are crucial intermediates. google.com The pre-activated pentafluorophenyl ester version, Fmoc-D-Thr(tBu)-OPfp, offers a direct route for the incorporation of this protected amino acid.

Compound Properties

| Property | Value |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |

| Molecular Formula | C29H26F5NO5 |

| Molecular Weight | 563.51 g/mol |

| CAS Number | 117088-31-0 |

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUUPIXJXWQAMT-HWRSSNJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles and Chemical Reactivity of Fmoc D Thr Tbu Opfp in Peptide Elongation

Reaction Kinetics and Mechanisms of Active Ester Coupling with Amino Groups

The pentafluorophenyl (OPfp) ester is a highly reactive functional group used to facilitate the formation of peptide bonds. highfine.com In peptide synthesis, the coupling reaction involves the nucleophilic attack of the free amino group of a resin-bound peptide on the activated carboxyl group of the incoming Fmoc-amino acid-OPfp ester. scielo.org.mxresearchgate.net This process is a type of acylation reaction. peptide2.com

Kinetic studies have demonstrated that OPfp esters are among the most reactive activated esters used in peptide synthesis. highfine.com The rate of coupling is significantly faster compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. highfine.com This high reactivity is attributed to the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. thieme-connect.de The relative coupling speed has been shown to be OPfp >> OPcp > ONp, with corresponding rate ratios of 111:3.4:1. highfine.com

The general mechanism for the aminolysis of active esters proceeds through a two-step process involving a tetrahedral intermediate. thieme-connect.de The breakdown of this intermediate is the rate-limiting step. thieme-connect.de While many coupling reactions follow a simple second-order kinetic model, studies on fluorophenyl esters have indicated a more complex, possibly chain-like reaction mechanism. nih.gov The reaction rate can be influenced by the polarity of the solvent, with polar solvents generally favoring higher reaction rates. sci-hub.sebroadpharm.com

The addition of certain additives can further accelerate the coupling reaction. N-hydroxybenzotriazole (HOBt) is often used in conjunction with OPfp esters to increase the reaction rate. peptide2.compeptide.comepdf.pub Although OPfp esters can couple slowly on their own, the presence of HOBt significantly enhances the speed and efficiency of the reaction. epdf.pub

Table 1: Relative Coupling Rates of Activated Esters

| Activated Ester | Relative Rate |

|---|---|

| Pentafluorophenyl (OPfp) | 111 |

| Pentachlorophenyl (OPcp) | 3.4 |

| p-Nitrophenyl (ONp) | 1 |

This table illustrates the significantly higher reactivity of OPfp esters compared to other common activating groups. highfine.com

Preservation of Stereochemical Integrity During Peptide Bond Formation

A critical aspect of peptide synthesis is the preservation of the stereochemistry of the individual amino acids. Racemization, the conversion of a chiral amino acid from its L- or D-form to a mixture of both, can occur during the activation and coupling steps. This is particularly a concern for cysteine derivatives but can affect other amino acids as well. sigmaaldrich.com

The use of pentafluorophenyl (OPfp) esters is known to suppress racemization during peptide bond formation. epdf.pubsigmaaldrich.com Highly reactive activating agents, like those based on phosphonium (B103445) salts, can sometimes lead to increased racemization, especially when strong bases are used. chempep.combachem.com In contrast, OPfp esters provide a balance of high reactivity and minimal racemization, making them a preferred choice for introducing chiral amino acids where maintaining stereochemical purity is paramount. sigmaaldrich.combachem.com The use of pre-formed OPfp esters, which can be isolated and purified, further ensures the quality and integrity of the coupling reaction. bachem.com

Orthogonal Protecting Group Strategy and Selective Deprotection Mechanisms

The Fmoc/tBu strategy is a cornerstone of modern solid-phase peptide synthesis and relies on the principle of orthogonal protection. biosynth.comseplite.com This means that the different protecting groups used can be removed under distinct chemical conditions without affecting each other. biosynth.com In the case of Fmoc-D-Thr(tBu)-OPfp, the Fmoc and tBu groups are orthogonal; the Fmoc group is base-labile, while the tBu group is acid-labile. biosynth.comiris-biotech.de

Base-Labile Fmoc Deprotection Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the threonine residue. seplite.com It is stable to acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). seplite.compeptide.comwikipedia.org

The mechanism of Fmoc deprotection is a β-elimination reaction. scielo.org.mxpeptide.comacs.org A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring system. peptide.com This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, which ultimately liberates the free amine of the peptide chain. scielo.org.mxpeptide.com

The dibenzofulvene byproduct is an electrophile and can react with the newly deprotected amine, leading to chain termination. peptide.comacs.org Secondary amines like piperidine act as scavengers, reacting with the DBF to form a stable adduct and preventing this unwanted side reaction. peptide.comwikipedia.org The deprotection reaction is generally rapid, with a half-life of approximately 6-7 seconds for Fmoc-Val in a 20% piperidine/DMF solution. wikipedia.orgrsc.org

Table 2: Common Reagents for Fmoc Deprotection

| Reagent | Conditions | Mechanism | Reference |

|---|---|---|---|

| Piperidine | 20% in DMF | β-elimination | peptide.comwikipedia.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ~2% in DMF (often with a scavenger) | β-elimination | peptide.comrsc.org |

Acid-Labile tert-Butyl Deprotection Chemistry

The tert-butyl (tBu) group is used to protect the side-chain hydroxyl group of the D-threonine residue. seplite.comiris-biotech.de It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically trifluoroacetic acid (TFA). biosynth.comseplite.comiris-biotech.de This cleavage is usually performed at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the solid support resin. iris-biotech.de

The deprotection mechanism involves the protonation of the ether oxygen by TFA. stackexchange.comjkchemical.com This is followed by the loss of a stable tert-butyl carbocation, leaving the free hydroxyl group on the threonine side chain. stackexchange.comcommonorganicchemistry.com The released tert-butyl cation is a reactive species that can potentially lead to side reactions, such as the S-alkylation of cysteine residues. acs.org To prevent this, "scavengers" are typically added to the TFA cleavage cocktail. acs.org The tert-butyl cation can be trapped by these scavengers or deprotonate to form isobutylene (B52900) gas. stackexchange.comcommonorganicchemistry.comechemi.com

Table 3: Common Reagents for tBu Deprotection

| Reagent | Conditions | Mechanism | Reference |

|---|

Applications of Fmoc D Thr Tbu Opfp in Advanced Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The Fmoc/tBu strategy is a widely adopted methodology in SPPS due to its milder reaction conditions compared to older methods. altabioscience.com

The use of Fmoc-D-Thr(tBu)-OPfp offers several distinct advantages within the framework of Fmoc/tBu SPPS:

Orthogonal Protection Scheme: The Fmoc group is base-labile and can be removed with a mild base like piperidine (B6355638), while the tBu group is acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for cleavage. altabioscience.combachem.com This orthogonality ensures that the side-chain protection remains intact during the iterative Nα-deprotection steps of the synthesis, preventing unwanted side reactions. nih.gov

Enhanced Stability and Solubility: The tBu group not only protects the hydroxyl function of the threonine residue but also increases the stability and solubility of the derivative in the organic solvents commonly used in SPPS. chemimpex.com

Pre-activated for Efficient Coupling: The pentafluorophenyl ester is a highly reactive activating group for the carboxyl terminus. This pre-activation facilitates efficient peptide bond formation without the need for in-situ coupling reagents in some applications, which can streamline the synthesis process and potentially reduce side reactions. nih.govgoogle.com

Minimized Racemization: The urethane-based Fmoc protecting group helps to suppress racemization at the α-carbon during the activation and coupling steps, which is crucial for maintaining the stereochemical integrity of the final peptide. nih.gov

| Feature | Advantage in Fmoc/tBu SPPS |

| Fmoc Nα-protection | Mild, base-labile removal preserves acid-sensitive side-chain protecting groups. altabioscience.com |

| tBu Side-Chain Protection | Stable to the basic conditions of Fmoc removal; cleaved with strong acid. nih.gov |

| OPfp Ester Activation | Allows for direct and efficient coupling, sometimes without additional reagents. nih.govgoogle.com |

| D-Configuration | Enables the synthesis of peptides with non-natural stereochemistry for specific applications. |

Standard protocols often involve dissolving the Fmoc-amino acid-OPfp ester in a suitable solvent, such as N,N-dimethylformamide (DMF), and adding it to the resin-bound peptide, which has a free N-terminal amine. google.com While OPfp esters can sometimes be used without additional coupling reagents, their reactivity can be enhanced by the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or additives such as 1-hydroxybenzotriazole (B26582) (HOBt). google.comchempep.com However, the use of certain bases like DIPEA has been shown to potentially induce racemization in some cases, necessitating careful selection of reagents. chempep.com

The efficiency of coupling can be influenced by several factors:

Steric Hindrance: The bulky nature of the tBu group and the surrounding peptide chain can sometimes hinder the approach of the activated amino acid.

Solvent Choice: The solvent must effectively swell the resin and solubilize the reactants to allow for efficient reaction kinetics. chempep.com

Reaction Time: While OPfp esters are reactive, sufficient time must be allowed for the coupling reaction to go to completion, which can be monitored using tests like the Kaiser test. iris-biotech.de

In a patent for the synthesis of Liraglutide (B1674861), a complex peptide therapeutic, dipeptide fragments containing OPfp esters, including Fmoc-Thr(tBu)-Phe-OPfp, were utilized. google.com This strategy aimed to improve coupling efficiency and reduce the number of coupling steps, thereby minimizing the formation of deletion impurities. google.com

The incorporation of D-amino acids like D-threonine is a key strategy in the design of peptides with enhanced stability against enzymatic degradation and for creating specific three-dimensional structures. Fmoc-D-Thr(tBu)-OPfp is therefore a valuable tool for synthesizing peptides with non-natural backbones, which are of interest in drug development and material science. chemimpex.com

The use of pre-activated building blocks like Fmoc-D-Thr(tBu)-OPfp is particularly advantageous in the synthesis of long or "difficult" sequences, where traditional coupling methods might be inefficient due to peptide aggregation or steric hindrance. nih.gov The high reactivity of the OPfp ester can help to drive these challenging coupling reactions to completion.

Furthermore, the ability to synthesize fragments with a C-terminal activated ester, as demonstrated with OPfp-activated dipeptides, allows for a convergent or fragment-based approach to SPPS. google.com This can be more efficient than a purely linear synthesis for very large peptides.

Contributions to Glycopeptide Synthesis

Glycopeptides, which are peptides containing covalently linked carbohydrate moieties, play crucial roles in many biological processes. nih.gov The synthesis of these complex molecules is a significant challenge, and activated amino acid esters like Fmoc-threonine-OPfp analogues are instrumental in this field.

O-glycopeptides, where the glycan is attached to the hydroxyl group of a serine or threonine residue, are a major class of glycoproteins. The "building block" approach is a common strategy for their synthesis, where a glycosylated amino acid is first prepared and then incorporated into the peptide chain using SPPS. rsc.org

Fmoc-threonine-OPfp derivatives are used as acceptors in glycosylation reactions to create these building blocks. For example, researchers have described the glycosylation of Nα-Fmoc-Thr-OPfp with protected sugar donors to create glycosylated threonine building blocks with an activated C-terminus. nih.govnih.gov These activated glycosyl-amino acids can then be directly used in SPPS without the need for a separate carboxyl activation step, which could risk damaging the sensitive glycosidic bond. nih.gov This approach has been successfully applied to the synthesis of various O-glycopeptides, including those related to mucins. nih.govrsc.org

A major challenge in glycopeptide synthesis is controlling the stereochemistry of the glycosidic linkage (the bond between the sugar and the amino acid). Different reaction conditions can lead to the formation of either α or β isomers, and achieving high stereoselectivity is crucial.

Research has shown that the choice of glycosylation promoter and reaction conditions can direct the stereochemical outcome when using Fmoc-Ser/Thr-OPfp as the acceptor. nih.gov For instance, in a Koenigs-Knorr type glycosylation, using silver perchlorate (B79767) (AgClO₄) at low temperatures favored the formation of the α-isomer, while a combination of silver carbonate (Ag₂CO₃) and AgClO₄ at room temperature resulted in the exclusive formation of the β-isomer. nih.gov

More recent methods for stereoselective α-glycosylation have also been developed, highlighting the importance of the protecting groups on the sugar donor and the specific reagents used. rsc.orgrsc.org The compatibility of these methods with Fmoc-protected threonine acceptors underscores the central role of these derivatives in accessing structurally defined glycopeptides for biological studies. nih.govrsc.org

Role in Solution-Phase Peptide Synthesis (LPPS) Methodologies

Fmoc-D-Thr(tBu)-OPfp, a protected form of the non-natural D-threonine amino acid, plays a significant role in solution-phase peptide synthesis (LPPS), a method that offers advantages for large-scale production and purification of peptides. In LPPS, peptide chains are elongated in a homogenous solution, which allows for straightforward monitoring of the reaction progress. rsc.org The pentafluorophenyl (Pfp) ester group of Fmoc-D-Thr(tBu)-OPfp is a highly reactive leaving group, facilitating efficient peptide bond formation without the need for additional coupling reagents in some cases. google.compeptide.com This is particularly advantageous in fragment condensation strategies, where pre-synthesized peptide fragments are coupled together in solution.

The tert-butyl (tBu) group serves as a protecting group for the hydroxyl side chain of the threonine residue, preventing unwanted side reactions during synthesis. This protection is stable under the conditions required for Fmoc group removal (typically piperidine) but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), during the final deprotection step. bachem.com

| Feature | Role in LPPS | Benefit |

| Pentafluorophenyl (Pfp) Ester | Activates the C-terminal carboxyl group for efficient coupling. | Facilitates high reactivity and can eliminate the need for separate coupling reagents. google.compeptide.com |

| tert-Butyl (tBu) Ether | Protects the hydroxyl group of the threonine side chain. | Prevents side reactions, ensuring the integrity of the peptide sequence. |

| Fmoc Group | Protects the N-terminal amino group. | Allows for controlled, stepwise elongation of the peptide chain. |

Development of Peptide-Based Therapeutics and Bioactive Peptides

The incorporation of non-natural amino acids like D-threonine, facilitated by reagents such as Fmoc-D-Thr(tBu)-OPfp, is a key strategy in the development of peptide-based therapeutics with enhanced properties. Peptides containing D-amino acids often exhibit increased stability against enzymatic degradation, leading to a longer plasma half-life and improved therapeutic potential. nih.gov

Fmoc-D-Thr(tBu)-OPfp and similar derivatives are instrumental in the synthesis of bioactive peptides, including those with antimicrobial and antitumor activities. google.com For example, in the development of modified lactoferrin peptides, which exhibit cytotoxic activity, various Fmoc-amino acid-OPfp derivatives, including Fmoc-Thr(tBu)-OPfp, are used to construct the peptide sequence. google.com The inclusion of D-amino acids can enhance the cytotoxic effect against bacterial or tumor cells. google.com

Furthermore, the precise control over stereochemistry offered by using the D-isomer is crucial for creating peptides with specific three-dimensional structures required for high-affinity receptor binding. peptide.com This is vital in the design of receptor agonists or antagonists for various therapeutic targets. The versatility of Fmoc-D-Thr(tBu)-OPfp makes it a valuable building block in the synthesis of a wide range of therapeutic peptides, from metabolic drugs like liraglutide to novel antimicrobial agents. google.comgoogle.com

| Therapeutic Area | Application of Fmoc-D-Thr(tBu)-OPfp | Research Finding |

| Metabolic Diseases | Synthesis of liraglutide analogues. | Use of dipeptide fragments like Fmoc-Thr(tBu)-Phe-OPfp improves synthesis efficiency and purity. google.com |

| Infectious Diseases | Development of antimicrobial peptides. | Incorporation of D-amino acids can enhance cytotoxic activity against bacteria. google.com |

| Oncology | Creation of antitumor peptides. | Modified lactoferrin peptides synthesized with Fmoc-D-Thr(tBu)-OPfp show cytotoxic potential. google.com |

| Radiopharmaceuticals | Synthesis of peptide-chelator conjugates. | A derivative, Fmoc-Thr(tBu)-ol, was used in the synthesis of a DTPA-conjugated octreotide (B344500) analogue for tumor imaging. biocrick.com |

Analytical and Monitoring Methodologies in Fmoc D Thr Tbu Opfp Based Peptide Assembly

Chromatographic Techniques for Monitoring Coupling Efficiency and Product Purification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are indispensable tools in Fmoc-D-Thr(tBu)-OPfp based peptide assembly. formulationbio.comwaters.com They are employed for both in-process monitoring of coupling efficiency and for the purification of the final peptide product. formulationbio.com

During synthesis, small aliquots of the resin-bound peptide can be cleaved, and the resulting crude peptide mixture is analyzed by HPLC. This provides a snapshot of the reaction's completeness. An efficient coupling of Fmoc-D-Thr(tBu)-OPfp will result in a chromatogram showing a major peak corresponding to the desired peptide, with minimal peaks indicating unreacted starting material or byproducts. waters.comlcms.cz The retention time and peak symmetry on a C18 column with a gradient of acetonitrile (B52724) and water (often containing 0.1% trifluoroacetic acid, TFA) are key indicators of purity and quality. formulationbio.com

UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making it particularly useful for resolving the target peptide from closely related impurities. waters.comwaters.com This is especially critical when dealing with complex peptides or those prone to side reactions. waters.com The enhanced resolution of UPLC allows for more accurate assessment of purity. waters.com For instance, a study on the synthetic peptide eledoisin (B1671165) demonstrated the use of UPLC to separate the main product from its process-related impurities, with detection at 214 nm. waters.comlcms.cz

After the full peptide has been assembled, preparative RP-HPLC is the standard method for purification. rsc.orgnih.gov The crude peptide, cleaved from the solid support, is loaded onto a preparative C18 column, and a solvent gradient is used to separate the target peptide from deletion sequences, incompletely deprotected peptides, and other impurities. rsc.org Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product, which are then pooled and lyophilized. rsc.org

Table 1: HPLC and UPLC Parameters for Peptide Analysis

| Parameter | HPLC | UPLC |

| Stationary Phase | C18 silica (B1680970) particles | C18 silica particles (smaller particle size) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA or Formic Acid |

| Flow Rate | ~0.3 mL/min (analytical) | ~0.4 mL/min (analytical) |

| Detection | UV at 210-220 nm | UV at 214 nm |

| Key Advantages | Widely available, robust | Higher resolution, faster analysis times |

Spectroscopic Methods for Reaction Progress Monitoring

Spectroscopic methods provide real-time or near real-time feedback on the progress of deprotection and coupling steps in SPPS involving Fmoc-D-Thr(tBu)-OPfp.

UV-Visible Spectroscopy: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group has a strong UV chromophore. chempep.comwikipedia.org During the deprotection step, the Fmoc group is cleaved, typically with a piperidine (B6355638) solution, releasing dibenzofulvene, which has a characteristic UV absorbance. chempep.comwikipedia.org By monitoring the UV absorbance of the cleavage solution, the progress of the deprotection reaction can be followed quantitatively. chempep.comwikipedia.org This allows for the optimization of deprotection times and ensures complete removal of the Fmoc group before the next coupling step. bachem.com

Colorimetric Tests: Several qualitative colorimetric tests are used to monitor the presence or absence of free primary amines on the solid support, indicating the completeness of coupling or deprotection. chempep.comiris-biotech.depeptide.com

Kaiser Test: This is a highly sensitive test for primary amines. chempep.compeptide.comsigmaaldrich.com A few beads of the resin are heated with solutions of ninhydrin, phenol, and potassium cyanide. iris-biotech.de The appearance of an intense blue color indicates the presence of free primary amines, signifying an incomplete coupling reaction. chempep.compeptide.com A negative test (colorless or yellowish beads) suggests the coupling is complete. chempep.com However, the Kaiser test is not reliable for N-terminal proline residues and can sometimes yield false positives if the Fmoc group is not entirely stable under the test conditions. peptide.comthieme.de

TNBS Test (2,4,6-Trinitrobenzene Sulfonic Acid Test): This test can also be used to detect free amines, where a positive result is indicated by an orange color on the resin beads. iris-biotech.de

Chloranil Test: This test is particularly useful for detecting secondary amines, such as proline, where the Kaiser test is unreliable. peptide.com It produces a blue or green color in the presence of an unprotected N-terminal proline. iris-biotech.de

Bromophenol Blue Test: The addition of bromophenol blue to the coupling reaction can allow for real-time monitoring. sigmaaldrich-jp.com The dye forms a blue ion-pair with the free amines on the solid support. As the coupling reaction proceeds and the free amines are consumed, the blue color fades. sigmaaldrich-jp.com

Infrared (IR) Spectroscopy: In-situ infrared spectroscopy can be used to monitor the reactions on the solid phase directly. researchgate.net This non-destructive technique can track the appearance and disappearance of specific functional group vibrations, providing real-time data on both deprotection and coupling steps. researchgate.net Recent studies have also explored the use of near-infrared (NIR) spectroscopy for monitoring the reaction process of Fmoc-protected amino acids in SPPS. researchgate.net

Refractive Index (RI) Measurement: Real-time monitoring of SPPS can also be achieved by measuring the refractive index of the reaction solution. schmidt-haensch.coms4science.at The RI changes as mass is transferred to or from the solid support during coupling and deprotection steps, providing a way to track the progress of each stage of the synthesis cycle. schmidt-haensch.coms4science.at

Mass Spectrometry for Peptide Sequence Verification and Characterization

Mass spectrometry (MS) is a powerful analytical technique that is crucial for the characterization of the final peptide product synthesized using Fmoc-D-Thr(tBu)-OPfp. It provides a precise determination of the molecular weight of the peptide, which serves as a primary confirmation of its identity. thermofisher.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a popular technique for the mass analysis of synthetic peptides. thermofisher.com The peptide is co-crystallized with a matrix material, and a laser is used to desorb and ionize the peptide. The time it takes for the ionized peptide to travel down a flight tube to the detector is proportional to its mass-to-charge ratio. thermofisher.com MALDI-TOF MS can determine peptide masses with high accuracy, typically within 0.05%. thermofisher.com This allows for the confirmation that the correct number of amino acids have been incorporated and that protecting groups have been successfully removed. It is recommended to obtain mass spectra for both the crude and purified peptide. thermofisher.com

Electrospray Ionization (ESI) MS: ESI-MS is often coupled with liquid chromatography (LC-MS). researchgate.net As the peptide elutes from the HPLC column, it is nebulized and ionized, allowing for mass analysis. mdpi.com This provides mass information for each peak in the chromatogram, which is invaluable for identifying impurities and side products. waters.com For example, LC-MS can identify deletion sequences (peptides missing one or more amino acids) or peptides with incomplete side-chain deprotection.

By comparing the experimentally measured mass to the calculated theoretical mass of the target peptide, researchers can confirm the successful synthesis. mpg.de Any discrepancies can point to specific errors in the synthesis, such as the failure of a coupling step or incomplete removal of protecting groups like the tert-butyl (tBu) group from the threonine residue. thermofisher.commpg.de For instance, the retention of a tBu group would result in a mass increase of 56 Da. thermofisher.com

Comparative Chemical Analysis of Activating Groups in Fmoc Threonine Derivatives

Fmoc-D-Thr(tBu)-OPfp versus N-Hydroxysuccinimide (OSu) Esters

The pentafluorophenyl (OPfp) ester and the N-hydroxysuccinimide (OSu) ester are two widely utilized classes of active esters in peptide synthesis. bachem.com Their distinct electronic and steric properties give rise to different performance characteristics during the coupling reaction.

Pentafluorophenyl esters, such as Fmoc-D-Thr(tBu)-OPfp, are generally recognized as highly reactive acylating agents. rsc.orgumich.edu The strong electron-withdrawing nature of the pentafluorophenyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amine of the growing peptide chain. thieme-connect.de This high reactivity often translates to rapid coupling reactions, with some sources indicating that reactions can be completed within an hour. umich.edu

In contrast, N-Hydroxysuccinimide (OSu) esters are also effective activating groups but are generally considered to have moderate reactivity compared to their OPfp counterparts. sci-hub.se While they react cleanly and efficiently, the coupling times may be longer under similar conditions. The reactivity of active esters correlates with the acidity of the corresponding leaving group's conjugate acid; pentafluorophenol (B44920) is a stronger acid than N-hydroxysuccinimide, accounting for the higher reactivity of OPfp esters. rsc.org

| Activating Group | General Reactivity | Typical Reaction Time | Key Factor |

| -OPfp | High | Often within 1 hour umich.edu | Strong electron-withdrawing effect of the pentafluorophenyl group. thieme-connect.de |

| -OSu | Moderate to High | May require longer coupling times than -OPfp. | Good leaving group, but less acidic conjugate acid than pentafluorophenol. rsc.org |

This table provides a generalized comparison. Actual reaction times can vary significantly based on solvent, temperature, steric hindrance, and the specific amino acid residues being coupled.

Fmoc-D-Thr(tBu)-OPfp: The coupling reaction releases pentafluorophenol (PFP-OH) as a byproduct. While effective, PFP-OH can be challenging to remove completely from the reaction mixture. umich.edu

Fmoc-D-Thr(tBu)-OSu: The corresponding byproduct is N-hydroxysuccinimide (HOSu). A significant advantage of OSu esters is that HOSu is water-soluble, which can simplify the purification process, particularly for water-insoluble peptides where aqueous washes can be used to remove the byproduct. umich.edu However, some research suggests that OPfp esters have superior stability to hydrolysis compared to NHS esters. rsc.org

The choice between OPfp and OSu esters can therefore depend on the properties of the desired peptide and the planned purification strategy. For instance, in the synthesis of certain model peptides, the use of Fmoc/tBu-protected amino acids has been shown to result in crude peptides of lower purity compared to those synthesized with Fmoc/Trt-amino acids, highlighting the importance of the entire protection and activation strategy. nih.gov

| Activating Group | Byproduct | Water Solubility of Byproduct | Potential Impact on Purity |

| -OPfp | Pentafluorophenol (PFP-OH) | Low | Can be difficult to remove, potentially complicating purification. umich.edu |

| -OSu | N-hydroxysuccinimide (HOSu) | High | Water-solubility facilitates removal, especially for water-insoluble peptides. umich.edu |

Comparative Reactivity with Non-Activated Carboxylic Acid Forms (e.g., Fmoc-Thr(tBu)-OH)

The non-activated carboxylic acid, Fmoc-Thr(tBu)-OH, cannot directly form a peptide bond with a free amine. It requires in situ activation through the addition of coupling reagents. researchgate.net Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comresearchgate.net

The use of pre-activated esters like Fmoc-D-Thr(tBu)-OPfp offers a distinct advantage by eliminating the need for a separate activation step during the coupling cycle. This can streamline the synthesis process, particularly in automated solid-phase peptide synthesis. google.com For example, in the synthesis of liraglutide (B1674861), dipeptide fragments with a C-terminal OPfp ester were used without additional coupling reagents, whereas amino acids with a free carboxyl group required a HOBt/DIC system for activation. google.com

The reactivity of Fmoc-Thr(tBu)-OH is entirely dependent on the efficacy of the chosen coupling reagent. While modern coupling reagents like HATU or HBTU can achieve high coupling rates, the process involves more components and potential for side reactions compared to the direct use of a stable, pre-activated OPfp ester. bachem.com

Influence of Activating Group on Racemization during Peptide Elongation

Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a major side reaction in peptide synthesis. researchgate.netpeptide.com The risk of racemization is significantly increased during the activation of the carboxyl group, particularly for most amino acids other than glycine (B1666218) or proline. bachem.com

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. The nature of the activating group plays a pivotal role in the rate of formation of this intermediate and its subsequent aminolysis versus its tendency to racemize.

Pentafluorophenyl esters are generally considered to be effective in minimizing racemization. rsc.org Their high reactivity allows for rapid aminolysis, which can outcompete the rate of racemization. Studies have confirmed that amino-acid-derived PFP esters can be converted into various products while retaining key stereochemical information with minimal epimerization. rsc.org

The use of additives like HOBt or its derivatives is a common strategy to suppress racemization when using carbodiimide-based in situ activation. researchgate.net These additives work by forming an intermediate active ester (e.g., an HOBt ester) that is less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone. umich.edu

While both pre-activated esters and in situ activation with racemization suppressants are effective, the inherent properties of the OPfp ester provide a robust and straightforward approach to maintaining the stereochemical purity of the growing peptide chain. The risk of racemization can be influenced by the base used during coupling; for instance, DIPEA has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH, and the weaker base collidine has been recommended as a substitute in such cases. chempep.com

Emerging Research Directions and Methodological Innovations for Fmoc D Thr Tbu Opfp

Advancements in Automated Peptide Synthesis Utilizing Fmoc-D-Thr(tBu)-OPfp

The automation of Solid-Phase Peptide Synthesis (SPPS) has been significantly enhanced by the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. nih.gov The Fmoc protecting group is base-labile, meaning it can be removed under mild basic conditions, typically with piperidine (B6355638). This avoids the use of harsh acids like trifluoroacetic acid (TFA) in the repetitive deprotection steps of the synthesis cycle, making the process more compatible with automation and the synthesis of sensitive or modified peptides. nih.gov The release of the fluorenyl group during deprotection has a strong UV absorbance, which provides a convenient method for real-time monitoring of the synthesis progress. nih.gov

Fmoc-D-Thr(tBu)-OPfp, as a pentafluorophenyl (Pfp) active ester of Fmoc-D-threonine with a tert-butyl (tBu) protected side chain, is well-suited for automated SPPS. The OPfp ester provides high reactivity for efficient coupling, while the tBu group protects the threonine side-chain hydroxyl group from unwanted reactions during synthesis. This combination of features contributes to higher coupling yields, particularly in the synthesis of challenging peptide sequences.

Recent advancements in automated SPPS have focused on increasing speed and efficiency. While traditional Fmoc-SPPS cycles can take 30 to 90 minutes per amino acid addition, newer methods are significantly reducing this time. google.com The use of pre-activated derivatives like Fmoc-D-Thr(tBu)-OPfp can streamline the coupling step in automated synthesizers. google.com

Table 1: Comparison of Protecting Groups in Fmoc-SPPS

| Protecting Group | Function | Cleavage Condition | Key Advantage |

| Fmoc | α-amino group protection | Mild base (e.g., 20% piperidine in DMF) | Allows for UV monitoring of deprotection. nih.gov |

| tBu | Side-chain hydroxyl protection for Threonine | Strong acid (e.g., TFA) | Stable under the basic conditions of Fmoc removal. |

| Pfp | Carboxyl group activation | Nucleophilic attack by an amine | Enhances coupling efficiency. researchgate.net |

| Trt | Side-chain protection (e.g., Cys, His, Asn, Gln) | Acidic conditions | Readily scavenged. thermofisher.com |

| Boc | α-amino or side-chain protection (e.g., Lys, Trp) | Strong acid (e.g., TFA) | Orthogonal to Fmoc group. sigmaaldrich.com |

Strategies for Mitigating Side Reactions in Challenging Peptide Syntheses

During the synthesis of complex or "difficult" peptide sequences, several side reactions can occur, leading to impurities and lower yields. The use of Fmoc-D-Thr(tBu)-OPfp requires strategies to mitigate these potential issues.

One common side reaction is aspartimide formation , particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com This can occur under both acidic and basic conditions and leads to a mixture of α- and β-coupled peptides. peptide.com To minimize this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be included in the piperidine deprotection solution. researchgate.net Alternatively, using piperazine (B1678402) instead of piperidine for Fmoc removal has been shown to reduce aspartimide formation. researchgate.net For complete suppression, backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be employed. peptide.comresearchgate.net

Diketopiperazine formation is another prevalent side reaction, especially at the dipeptide stage and when proline is one of the first two residues. peptide.com This occurs when the deprotected N-terminal amino group attacks the ester linkage to the resin, cleaving the dipeptide from the support. iris-biotech.de Using sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can inhibit this cyclization. peptide.com

Racemization of the amino acid being coupled is a concern, especially for cysteine and serine derivatives when using bases like diisopropylethylamine (DIPEA). chempep.com The use of alternative bases like collidine is recommended to reduce this risk. chempep.com The OPfp ester in Fmoc-D-Thr(tBu)-OPfp is designed to allow for coupling without the need for additional strong activating agents and bases that can promote racemization. google.com

Table 2: Common Side Reactions and Mitigation Strategies

| Side Reaction | Common Cause | Mitigation Strategy |

| Aspartimide Formation | Basic or acidic conditions on Asp-Xxx sequences. peptide.com | Add HOBt to deprotection solution; use piperazine instead of piperidine; use backbone protection (Hmb). peptide.comresearchgate.net |

| Diketopiperazine Formation | At the dipeptide stage, especially with Proline. peptide.com | Use sterically hindered resins (e.g., 2-chlorotrityl chloride resin). peptide.com |

| Racemization | Use of certain bases like DIPEA during coupling. chempep.com | Use alternative bases like collidine; use pre-activated esters like OPfp. google.comchempep.com |

| Oxidation of Methionine | Acidic conditions during cleavage. peptide.com | Add scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail. peptide.com |

| Alkylation of Tryptophan | Unscavenged protecting groups during cleavage. thermofisher.com | Use Boc protection for the indole (B1671886) side chain; use appropriate scavengers. thermofisher.comsigmaaldrich.com |

Application in Combinatorial Chemistry and Peptide Library Generation

Fmoc-D-Thr(tBu)-OPfp is a valuable building block for combinatorial chemistry and the generation of peptide libraries. The high reactivity of the OPfp ester facilitates rapid and efficient couplings, which is essential when performing a large number of parallel syntheses required for library creation. researchgate.net

The "split-and-mix" synthesis is a common method for generating large peptide libraries. In this approach, the solid support resin is divided into portions, a different amino acid is coupled to each portion, and then the portions are recombined. This process is repeated for each coupling cycle. The efficiency of each coupling step is critical to ensure that all desired peptide sequences are present in the final library. The use of highly reactive amino acid derivatives like Fmoc-D-Thr(tBu)-OPfp helps to drive these reactions to completion.

Furthermore, the orthogonality of the Fmoc/tBu protection scheme is advantageous for creating libraries of modified peptides. nih.gov For example, after the full peptide sequence is assembled, specific side-chain protecting groups can be selectively removed to allow for site-specific modifications, such as glycosylation or phosphorylation. peptide.com Fmoc-protected phosphothreonine and glycothreonine derivatives are available for incorporation into peptide sequences. peptide.comchempep.com

The development of techniques like multiple column peptide synthesis allows for the parallel synthesis of many distinct peptides, which is a cornerstone of modern combinatorial chemistry and drug discovery. researchgate.net The reliability and high coupling efficiency of building blocks such as Fmoc-D-Thr(tBu)-OPfp are paramount for the success of these high-throughput methods. nih.gov

Q & A

Q. What is the role of Fmoc-D-Thr(tBu)-OPfp in solid-phase peptide synthesis (SPPS)?

Fmoc-D-Thr(tBu)-OPfp is a protected amino acid derivative optimized for automated SPPS. The Fmoc group protects the α-amino group during synthesis, while the tBu group shields the threonine hydroxyl side chain. The pentafluorophenyl (Pfp) ester enhances coupling efficiency by forming reactive intermediates with carboxyl groups under mild conditions. This derivative is particularly useful in synthesizing D-amino acid-containing peptides for mirror-image DNA polymerase studies .

Q. How does the stereochemistry (D-configuration) of Fmoc-D-Thr(tBu)-OPfp impact peptide synthesis?

The D-configuration introduces chirality critical for mirror-image peptide synthesis, enabling studies on enantiomeric protein structures (e.g., D-Dpo4-3C polymerase). This requires precise coupling conditions to avoid racemization, such as using HATU/DIPEA activation at reduced temperatures (0–4°C) and monitoring with circular dichroism (CD) spectroscopy .

Q. What analytical methods validate the purity of Fmoc-D-Thr(tBu)-OPfp during synthesis?

Reverse-phase HPLC (RP-HPLC) with C18 columns and mass spectrometry (MS) are standard for purity assessment. For example, ESI-MS can confirm the molecular ion peak (e.g., [M+H]+ = 1820.72 Da for MUC1 glycopeptide derivatives), while RP-HPLC resolves impurities from incomplete coupling or side reactions .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-D-Thr(tBu)-OPfp be optimized in sterically hindered peptide sequences?

Steric hindrance in sequences like β-Ala-D-Thr(tBu)-Asn(Trt)-Ser(Bn) requires double coupling protocols. A 24-hour reaction with HOBt/DIC in dry DMF improves activation, while resin swelling with NMP prior to synthesis enhances accessibility. Post-coupling Kaiser tests confirm completion .

Q. What strategies mitigate side reactions during Fmoc-D-Thr(tBu)-OPfp incorporation into glycopeptides?

Glycopeptide synthesis demands orthogonal protection (e.g., Trt for asparagine, Bn for serine). To prevent β-elimination of Thr(tBu), avoid prolonged exposure to piperidine (>30 minutes) during Fmoc deprotection. Use TFA cleavage cocktails with scavengers (e.g., TIPS/H2O) to preserve glycosidic bonds .

Q. How do contradictory stability reports for Fmoc-D-Thr(tBu)-OPfp arise, and how should researchers address them?

Discrepancies in stability (e.g., thermal vs. hydrolytic) stem from solvent choice and storage conditions. While the Pfp ester is stable in anhydrous DMF at –20°C, it hydrolyzes rapidly in aqueous buffers. Researchers should validate batch-specific stability via 19F NMR to track Pfp ester degradation .

Q. What are the implications of incomplete OPfp ester activation on peptide chain elongation?

Residual unreacted Pfp esters can lead to truncated sequences or deletion peptides. Pre-activation with 5 equivalents of HATU and 10 equivalents of DIPEA in NMP ensures >95% coupling efficiency. Post-synthesis MALDI-TOF MS identifies truncations for iterative resynthesis .

Methodological Guidelines

Stepwise protocol for synthesizing Fmoc-D-Thr(tBu)-OPfp-containing peptides:

- Resin Preparation: Swell Sieber amide resin in NMP for 30 minutes.

- Deprotection: Treat with 20% piperidine/DMF (3 × 10 minutes).

- Coupling: Add Fmoc-D-Thr(tBu)-OPfp (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in NMP for 45 minutes.

- Cleavage: Use TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.

- Purification: C18 column chromatography with acetonitrile/water gradients .

Handling racemization risks in D-amino acid-containing peptides:

- Use low-temperature (0–4°C) coupling conditions.

- Monitor with CD spectroscopy for α-helix/β-sheet anomalies.

- Employ DIC/Oxyma Pure activation to minimize base-induced racemization .

Data Analysis and Troubleshooting

Interpreting MS/MS fragmentation patterns for Fmoc-D-Thr(tBu)-OPfp-containing peptides:

Characteristic fragments include:

- m/z 1819.78 : Loss of Pfp ester (C6F5O–).

- m/z 354.18 : Cleavage at Thr(tBu) side chain.

Compare with synthetic standards to distinguish isobaric impurities .

Resolving contradictions in peptide yield vs. analytical purity:

Low yields despite high HPLC purity may indicate aggregation during cleavage. Use chaotropic agents (e.g., 6 M guanidine HCl) in cleavage cocktails or switch to Rink amide resins for improved solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.